4-Nitrophthalonitrile

Beschreibung

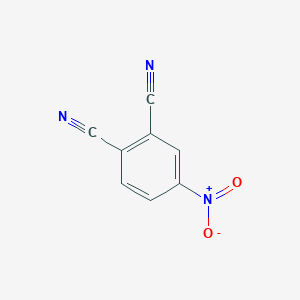

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-nitrobenzene-1,2-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3N3O2/c9-4-6-1-2-8(11(12)13)3-7(6)5-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZMSBAAHBICLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4067642 | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31643-49-9 | |

| Record name | 4-Nitrophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31643-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031643499 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123374 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarbonitrile, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4067642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-nitrobenzene-1,2-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.120 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Nitrophthalonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemical Properties, Structure, and Synthetic Applications of a Versatile Building Block

Introduction

4-Nitrophthalonitrile is a highly versatile synthetic intermediate that holds significant importance in the fields of materials science and pharmaceutical development. Its unique molecular architecture, characterized by a nitro group and two adjacent nitrile functionalities on a benzene ring, imparts a distinct reactivity profile that makes it a valuable precursor for a diverse range of complex organic molecules. This technical guide provides a comprehensive overview of the chemical properties, structural features, and key applications of this compound, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development.

Chemical Properties and Structure

This compound is a pale yellow crystalline solid at room temperature. The presence of the electron-withdrawing nitro and cyano groups significantly influences the electronic properties of the aromatic ring, making it susceptible to nucleophilic aromatic substitution reactions. This reactivity is fundamental to its utility as a chemical building block.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₃N₃O₂ | [2] |

| Molecular Weight | 173.13 g/mol | [2] |

| Appearance | Light yellow, light greenish or light grey to beige crystalline powder, crystals or chunks. | [3] |

| Melting Point | 142-144 °C | |

| Boiling Point | 389.9 °C at 760 mmHg | [4] |

| Density | 1.41 g/cm³ | [4] |

| Solubility | Sparingly soluble in water. Soluble in many organic solvents. | [3] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-nitrobenzene-1,2-dicarbonitrile | [5] |

| CAS Number | 31643-49-9 | [1] |

| SMILES String | O2N-C1=CC(C#N)=C(C#N)C=C1 | |

| InChI Key | NTZMSBAAHBICLE-UHFFFAOYSA-N |

Reactivity and Synthetic Applications

The chemical behavior of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nature of the nitro group activates the aromatic ring, facilitating nucleophilic displacement of the nitro group itself or other substituents. The two nitrile groups can undergo a variety of chemical transformations, including hydrolysis, reduction, and cycloaddition reactions.[1]

One of the most prominent applications of this compound is as a precursor in the synthesis of phthalocyanines.[1] These large, aromatic macrocycles exhibit exceptional thermal and chemical stability, making them valuable in a range of applications, including as dyes, pigments, and in photodynamic therapy. The substitution pattern of the resulting phthalocyanine can be readily controlled by the choice of the starting phthalonitrile derivative.

In the context of drug development, this compound serves as a versatile scaffold for the synthesis of various heterocyclic compounds. The nitrile groups can be elaborated into a range of nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry.

Caption: Logical workflow illustrating the central role of this compound in the synthesis of potential therapeutic agents.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the dehydration of 4-nitrophthalamide.

Materials:

-

4-Nitrophthalamide

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ice

Procedure: [5]

-

In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF to 0-5 °C in an ice bath.

-

Slowly add thionyl chloride dropwise to the cooled DMF while maintaining the temperature below 5 °C.

-

Once the addition is complete, slowly add 4-nitrophthalamide to the reaction mixture in portions, ensuring the temperature does not exceed 5 °C.

-

After the addition of 4-nitrophthalamide, continue stirring the reaction mixture at 0-5 °C for 1 hour.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 18 hours.

-

Pour the reaction mixture slowly into a beaker containing ice-water with vigorous stirring to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold water and then with a 5% sodium bicarbonate solution, followed by another wash with cold water.

-

Dry the product in a vacuum oven to obtain this compound.

Caption: A step-by-step workflow for the laboratory synthesis of this compound.

Spectroscopic Characterization

FT-IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure to the die using a hydraulic press to form a thin, transparent pellet.

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Characteristic absorption bands for this compound include:

-

~3090 cm⁻¹ (aromatic C-H stretch)

-

~2245 cm⁻¹ (C≡N stretch)

-

~1534 cm⁻¹ (asymmetric NO₂ stretch)

-

~1351 cm⁻¹ (symmetric NO₂ stretch)[6]

-

¹H NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing may be applied.

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher.

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

In DMSO-d₆, the expected signals are: δ 9.04 (d, J=2.1 Hz, 1H), 8.68 (dd, J=8.4, 2.1 Hz, 1H), 8.44 (d, J=8.7 Hz, 1H).[6]

¹³C NMR Spectroscopy

Sample Preparation:

-

Prepare the sample as described for ¹H NMR spectroscopy, ensuring a sufficient concentration for adequate signal-to-noise.

Data Acquisition:

-

Acquire the ¹³C NMR spectrum on a spectrometer operating at a suitable frequency (e.g., 75 MHz).

-

The spectrum is typically proton-decoupled to simplify the signals to singlets for each unique carbon atom.

-

In DMSO-d₆, the expected chemical shifts are: δ 149.70, 135.27, 128.81, 128.53, 120.22, 116.60, 114.86, 114.55.[6]

UV-Vis Spectroscopy

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity and to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0).

Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a blank and record a baseline spectrum.

-

Record the UV-Vis spectrum of each of the prepared solutions of this compound over a wavelength range of approximately 200-400 nm.

Biological Activity and Relevance in Drug Development

While this compound itself is primarily utilized as a synthetic intermediate and is not known to possess significant intrinsic biological activity, its derivatives, particularly phthalocyanines, have garnered considerable interest in the field of medicine. Substituted phthalocyanines are being extensively investigated as photosensitizers in photodynamic therapy (PDT) for the treatment of cancer and other diseases.

The general mechanism of PDT involves the administration of a photosensitizer, which preferentially accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), such as singlet oxygen, which induce localized cellular damage and apoptosis in the diseased tissue. The ability to functionalize the phthalocyanine macrocycle through the use of substituted phthalonitrile precursors like this compound allows for the fine-tuning of their photophysical and pharmacokinetic properties to enhance their therapeutic efficacy.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, offering a gateway to a wide array of functional molecules. Its well-defined reactivity and structural features make it an indispensable tool for researchers in both materials science and drug discovery. The ability to readily transform this compound into complex heterocyclic systems and functionalized phthalocyanines underscores its enduring importance in the development of novel therapeutic agents and advanced materials. This guide has provided a detailed overview of its chemical properties, structure, and synthetic utility, offering valuable insights for scientists and professionals working at the forefront of chemical and pharmaceutical research.

References

4-Nitrophthalonitrile CAS number 31643-49-9 characterization

An In-depth Technical Guide to 4-Nitrophthalonitrile (CAS: 31643-49-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS registry number 31643-49-9, is an organic compound featuring a phthalonitrile core substituted with a nitro group.[1] Systematically named 4-nitrobenzene-1,2-dicarbonitrile, this compound serves as a crucial intermediate in the synthesis of a variety of functional materials.[2] Its applications are prominent in the preparation of dyes, pigments, and especially phthalocyanines, which are materials of interest for their unique electronic and photophysical properties.[1][3][4] this compound is also utilized as an intermediate for pesticides and pharmaceuticals.[5][6] This guide provides a comprehensive overview of its physicochemical properties, characterization data, experimental protocols, and safety information.

Physicochemical Properties

This compound is typically a crystalline solid, appearing as a white to light yellow or tan powder.[7][8][9] It has low solubility in water but is soluble in organic solvents such as acetone and dimethyl sulfoxide (DMSO).[1]

| Property | Value | Reference |

| CAS Number | 31643-49-9 | [7][10] |

| Molecular Formula | C₈H₃N₃O₂ | [2][10][11] |

| Molecular Weight | 173.13 g/mol | [2][7][10] |

| Appearance | Light yellow, light greenish or light grey powder, crystals or chunks | [3][7] |

| Melting Point | 141 - 145 °C | [3][7][8] |

| Synonyms | 4-nitrobenzene-1,2-dicarbonitrile, 1,2-Dicyano-4-nitrobenzene | [2][8] |

| InChI Key | NTZMSBAAHBICLE-UHFFFAOYSA-N | [7] |

| SMILES | C(#N)C1=C(C#N)C=CC(N(=O)=O)=C1 | [1] |

Spectroscopic and Crystallographic Data

Spectroscopic and crystallographic data are fundamental for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data was recorded in DMSO-d₆.[11]

Table 1: ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 9.04 | d | 2.1 | 1H | H-Ar |

| 8.68 | dd | 8.4, 2.1 | 1H | H-Ar |

| 8.44 | d | 8.7 | 1H | H-Ar |

Table 2: ¹³C NMR Data

| Chemical Shift (δ, ppm) |

| 149.70 |

| 135.27 |

| 128.81 |

| 128.53 |

| 120.22 |

| 116.60 |

| 114.86 |

| 114.55 |

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3090 | Aromatic C-H stretch | [11] |

| 2241 - 2245 | C≡N (nitrile) stretch | [2][11] |

| 1610, 1587 | Aromatic C=C stretch | [2] |

| 1534 - 1538 | Asymmetric NO₂ stretch | [2][11] |

| 1351 - 1356 | Symmetric NO₂ stretch | [2][11] |

| 852 - 855 | C-N stretch | [2][11] |

Crystallographic Data

Single-crystal X-ray diffraction provides definitive structural information.

Table 4: Crystal Data and Structure Refinement

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pbca | [12] |

| a (Å) | 12.8642 (3) | [2] |

| b (Å) | 9.2013 (2) | [2] |

| c (Å) | 13.2578 (3) | [2] |

| Volume (ų) | 1569.29 (6) | [2] |

| Z | 8 | [2] |

| Temperature (K) | 100 | [2] |

Experimental Protocols

Synthesis of this compound

A common laboratory synthesis involves the dehydration of 4-nitrophthalamide.[2][3]

Materials:

-

4-nitrophthalamide

-

Thionyl chloride (SOCl₂)

-

Dry N,N-dimethylformamide (DMF)

-

Ice-water bath

-

Nitrogen gas supply

Procedure:

-

In a three-necked flask equipped with a stirrer and a nitrogen inlet, cool 70 mL of dry DMF to 0 °C using an ice-water bath under a stream of nitrogen.[3]

-

Slowly add 7.3 mL of thionyl chloride to the cooled DMF, ensuring the internal temperature does not exceed 5 °C.[3]

-

Once the addition is complete, cease the nitrogen flow and protect the flask with a calcium chloride drying tube. The solution should appear yellow.[3]

-

Gradually add 10 g (0.048 mol) of 4-nitrophthalamide to the reaction mixture, maintaining the internal temperature below 5 °C.[3]

-

Stir the mixture in the ice bath for 1 hour, then continue stirring at room temperature for an additional 2 hours.[3]

-

Pour the resulting yellow solution over 500 g of ice-water with vigorous stirring to precipitate the product.[2][3]

-

Collect the precipitate by vacuum filtration and wash it successively with cold water, a 5% sodium bicarbonate solution, and finally with water again.[3]

-

Dry the product in a vacuum oven at 110-120 °C to yield this compound.[3]

Caption: Synthesis workflow from reagents to final product.

Characterization Protocols

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the dried this compound sample with dry potassium bromide powder.

-

Press the mixture into a thin, transparent disk using a hydraulic press.

-

Acquire the IR spectrum using an FTIR spectrometer over a standard range (e.g., 4000-400 cm⁻¹).

-

Identify characteristic peaks, such as the strong nitrile (C≡N) stretch around 2241-2245 cm⁻¹ and the nitro (NO₂) stretches at approximately 1535 cm⁻¹ and 1355 cm⁻¹.[2][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve a small sample of this compound in a suitable deuterated solvent, such as DMSO-d₆.[11]

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[11]

-

Process the data to identify chemical shifts, coupling constants, and integrations to confirm the aromatic substitution pattern.

Single-Crystal X-ray Diffraction:

-

Grow single crystals suitable for X-ray analysis. This can be achieved by slow evaporation of a saturated solution of this compound in a solvent like methanol.[2]

-

Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal vibrations.[2]

-

Solve and refine the crystal structure using appropriate software (e.g., SHELXS, SHELXL) to determine bond lengths, angles, and crystal packing.[12]

Caption: Relationship of analytical methods for structure elucidation.

Safety and Handling

This compound is a hazardous substance and requires careful handling in a laboratory setting.[10]

Table 5: Hazard and Precautionary Information

| Category | Code | Description | Reference |

| Hazard Statements | H302 | Harmful if swallowed. | [10] |

| H315 | Causes skin irritation. | [10] | |

| H319 | Causes serious eye irritation. | [10] | |

| H335 | May cause respiratory irritation. | [10] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. | [10][13] |

| P270 | Do not eat, drink or smoke when using this product. | [8][13] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [13] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [8] | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [8] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][13] |

Handling Recommendations:

-

Handle in a well-ventilated place, preferably a fume hood.[10][13]

-

Use personal protective equipment (PPE), including gloves, safety glasses or goggles, and a lab coat.

-

Wash hands thoroughly after handling.[14]

-

Store in a tightly closed container in a dry, cool place.[5]

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains.[10][14]

References

- 1. CAS 31643-49-9: this compound | CymitQuimica [cymitquimica.com]

- 2. 4-Nitrophthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 31643-49-9 [chemicalbook.com]

- 4. polen.itu.edu.tr:8443 [polen.itu.edu.tr:8443]

- 5. This compound | 31643-49-9 | FN36858 | Biosynth [biosynth.com]

- 6. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound 99 31643-49-9 [sigmaaldrich.com]

- 8. This compound 31643-49-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. 4-Nitro Phthalonitrile Manufacturer & Exporter in India [adroitpharmachem.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. chemicalbook.com [chemicalbook.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Physical Properties of 4-Nitrophthalonitrile

This technical guide provides a comprehensive overview of the key physical properties of 4-Nitrophthalonitrile, specifically its melting point and solubility. The information is tailored for researchers, scientists, and professionals in drug development and materials science who utilize this versatile compound in their work.

Core Physical Properties

This compound is a light yellow crystalline powder at room temperature.[1][2] It is a crucial intermediate in the synthesis of various materials, including dyes, pharmaceuticals, and high-performance phthalonitrile resins.[3]

The melting point of a compound is a critical indicator of its purity. For this compound, the literature reports a relatively sharp melting range, indicative of a high-purity substance. The consensus from various sources places the melting point in the range of 141°C to 144°C .

| Property | Value | References |

| Melting Point | 142-144 °C | [2] |

| Melting Point | 141 °C | [1] |

| Melting Point | 141-143 K (literature value) | [4] |

The solubility of this compound is a key parameter for its application in synthesis and formulation. It is sparingly soluble in water but shows good solubility in several organic solvents.

| Solvent | Quantitative Solubility | Qualitative Solubility | References |

| Water | 0.26 g/L (at 25°C) | Sparingly soluble | [1][2] |

| Ethanol | Not available | Soluble | [5] |

| Alcohol | Not available | Excellent solubility | [5] |

| Organic Solvents | Not available | Soluble | [5] |

| Methanol | Not available | Sufficiently soluble for recrystallization | [4] |

Experimental Protocols

The following sections detail standardized experimental methodologies for the determination of the melting point and solubility of organic compounds like this compound.

This method is a standard technique for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Tube Filling: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end. A sample height of 2-3 mm is typically sufficient.

-

Apparatus Setup: The filled capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

This protocol provides a general method for assessing the solubility of a compound in various solvents.

Apparatus:

-

Test tubes and rack

-

Vortex mixer or stirring rods

-

Graduated pipettes or cylinders

-

Spatula

-

Analytical balance

Procedure:

-

Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL) is added to a clean, dry test tube.

-

Solute Addition: A pre-weighed amount of this compound (e.g., 10 mg) is added to the test tube.

-

Mixing: The mixture is agitated vigorously using a vortex mixer or by stirring with a glass rod for a set period (e.g., 1-2 minutes) at a controlled temperature.

-

Observation: The mixture is visually inspected to determine if the solid has completely dissolved.

-

Classification:

-

Soluble: The solid completely dissolves, forming a clear solution.

-

Partially Soluble: A portion of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve.

-

-

Quantitative Measurement (Optional): For a more precise determination, a saturated solution is prepared, and the concentration of the dissolved solute is measured using techniques such as UV-Vis spectroscopy or gravimetric analysis after solvent evaporation.

Visualization of a Relevant Chemical Pathway

This compound is a key intermediate in various synthetic processes. The following diagram illustrates a common synthetic route for its preparation from phthalic anhydride.

This diagram outlines the multi-step conversion of phthalic anhydride to this compound, highlighting the key reagents and reaction types involved in each transformation. This synthetic route is a fundamental process for obtaining this important chemical intermediate.[6]

References

- 1. This compound | 31643-49-9 [chemicalbook.com]

- 2. This compound CAS#: 31643-49-9 [m.chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Nitrophthalonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4 - Nitrophthalonitrile Manufacturer in Anand, Gujarat [prismindustriesltd.com]

- 6. CN1508125A - Process for producing 4-nitro-phthalonitrile - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Synthesis of 4-Nitrophthalonitrile from Phthalimide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed methodology for the synthesis of 4-nitrophthalonitrile, a crucial intermediate in the preparation of various functional materials, including phthalocyanines, dyes, and pharmaceuticals. The synthesis commences from the readily available starting material, phthalimide, and proceeds through a reliable three-step reaction sequence: nitration, amidation, and dehydration. This document outlines the precise experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The conversion of phthalimide to this compound is a well-established multi-step process. The overall transformation can be summarized as follows:

-

Nitration: Phthalimide undergoes electrophilic aromatic substitution to introduce a nitro group onto the benzene ring, yielding 4-nitrophthalimide. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.

-

Amidation: The imide ring of 4-nitrophthalimide is opened by reaction with ammonia to form 4-nitrophthalamide.

-

Dehydration: The final step involves the dehydration of 4-nitrophthalamide to afford the target molecule, this compound. This is commonly achieved using a dehydrating agent such as thionyl chloride.

This synthetic route is favored for its accessibility of starting materials and generally good yields.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. All quantitative data, including reactant quantities, reaction conditions, and product yields, are summarized in the accompanying tables for clarity and ease of comparison.

Step 1: Synthesis of 4-Nitrophthalimide

The initial step involves the nitration of phthalimide using a mixed acid solution. The reaction is highly regioselective, favoring the formation of the 4-nitro isomer.

Experimental Protocol:

In a suitable reaction vessel, fuming nitric acid is cooled in an ice-water bath. Concentrated sulfuric acid is then slowly added while maintaining a low temperature. To this mixed acid solution, phthalimide is added in portions, ensuring the reaction temperature does not exceed 15°C. The reaction mixture is stirred and allowed to proceed for several hours. Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude 4-nitrophthalimide. The solid product is collected by filtration, washed thoroughly with cold water, and then purified by recrystallization from ethanol.

Table 1: Quantitative Data for the Synthesis of 4-Nitrophthalimide

| Parameter | Value | Reference |

| Reactants | ||

| Phthalimide | 20.0 g | [1] |

| Fuming Nitric Acid | 8.4 mL | [1] |

| Concentrated Sulfuric Acid | 31.6 mL | [1] |

| Reaction Conditions | ||

| Nitric Acid : Sulfuric Acid Ratio | 1 : 4.5 | [1] |

| Temperature | 10-15°C during addition, then 25°C | [1] |

| Reaction Time | 10 hours | [1] |

| Work-up & Purification | ||

| Quenching | Poured into 112.5 g of crushed ice | [1] |

| Washing | 450 mL of ice water | [1] |

| Recrystallization Solvent | 95% Ethanol | [1][2] |

| Product Characterization | ||

| Yield | >82% | [1] |

| Melting Point | 192.1-192.7°C | [1] |

Step 2: Synthesis of 4-Nitrophthalamide

The intermediate, 4-nitrophthalimide, is converted to 4-nitrophthalamide through ammonolysis, which opens the imide ring.

Experimental Protocol:

4-Nitrophthalimide is added to a stirred solution of concentrated ammonium hydroxide. The mixture is gently heated to facilitate the reaction. After a designated period, the resulting precipitate of 4-nitrophthalamide is collected by filtration, washed with cold water, and can be further purified by recrystallization.

Table 2: Quantitative Data for the Synthesis of 4-Nitrophthalamide

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrophthalimide | 500 g | [3] |

| 15.6 N Ammonium Hydroxide | 3500 mL | [3] |

| Reaction Conditions | ||

| Temperature | 45°C | [3] |

| Reaction Time | 1 hour (until frothing ceases) | [3] |

| Work-up & Purification | ||

| Washing | Ice water (2 x 400 mL) | [3] |

| Recrystallization Solvent | Acetone | [3] |

| Product Characterization | ||

| Yield | 81% | [3] |

| Melting Point | 200-202°C | [3] |

Step 3: Synthesis of this compound

The final step is the dehydration of 4-nitrophthalamide to yield the desired this compound. Thionyl chloride in dimethylformamide (DMF) is an effective reagent system for this transformation. A patent also describes a one-pot conversion from 4-nitrophthalimide using ammonia water in an ice bath, which is then filtered, washed, and dried to obtain the final product, although this appears to be a condensed description of the amidation and a subsequent, less-detailed dehydration.[4]

Experimental Protocol:

Dry dimethylformamide (DMF) is cooled in an ice-salt bath. Thionyl chloride is added dropwise while maintaining a low temperature. 4-Nitrophthalamide is then added portion-wise, and the reaction is stirred for several hours at low temperature, followed by stirring at room temperature. The reaction mixture is then poured onto an ice-water slurry to precipitate the product. The crude this compound is collected by filtration, washed with water and a sodium bicarbonate solution, and then dried.

Table 3: Quantitative Data for the Synthesis of this compound

| Parameter | Value | Reference |

| Reactants | ||

| 4-Nitrophthalamide | 10 g | |

| Thionyl Chloride | 7.3 mL | |

| Dry Dimethylformamide (DMF) | 70 mL | |

| Reaction Conditions | ||

| Temperature | 0-5°C during addition, then 1 hour on ice bath, 2 hours at room temperature | |

| Work-up & Purification | ||

| Quenching | Poured over 500 g of ice-water | |

| Washing | Water, 5% Sodium Bicarbonate solution, Water | |

| Product Characterization | ||

| Yield | 90% | |

| Melting Point | 141°C |

Visualizing the Synthetic Workflow

The following diagrams illustrate the key relationships and the overall experimental workflow for the synthesis of this compound from phthalimide.

Caption: Reaction pathway from Phthalimide to this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from phthalimide is a robust and well-documented process that provides access to a valuable chemical intermediate. By following the detailed protocols outlined in this guide, researchers and professionals in the fields of chemistry and drug development can reliably produce this compound for a wide range of applications. The provided quantitative data and visual workflows serve as a practical resource for laboratory execution and process understanding. Careful attention to reaction conditions, particularly temperature control and purification methods, is crucial for achieving high yields and purity of the final product.

References

Spectroscopic Profile of 4-Nitrophthalonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 4-Nitrophthalonitrile (also known as 4-nitrobenzene-1,2-dicarbonitrile), a key intermediate in the synthesis of functional dyes and phthalocyanines. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic characteristics, complete with experimental protocols and a logical workflow for its analytical characterization.

Data Presentation

The quantitative spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.

Table 1: Nuclear Magnetic Resonance (NMR) Data

The NMR data provides detailed insight into the molecular structure of this compound.

¹H NMR (Proton NMR) Data [1][2]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.03 - 9.04 | d | 2.1 | H-3 |

| 8.67 - 8.68 | dd | 8.4, 2.1 | H-5 |

| 8.41 - 8.44 | d | 8.7 | H-6 |

Solvent: DMSO-d₆; Spectrometer Frequency: 300 MHz.

¹³C NMR (Carbon NMR) Data [1]

| Chemical Shift (δ) ppm | Assignment |

| 149.70 | C4-NO₂ |

| 135.27 | C6-H |

| 128.81 | C5-H |

| 128.53 | C3-H |

| 120.22 | C1-CN |

| 116.60 | C2-CN |

| 114.86 | CN |

| 114.55 | CN |

Solvent: DMSO-d₆; Spectrometer Frequency: 75 MHz.

Table 2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data

The FT-IR spectrum reveals the characteristic functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference |

| 3091 | medium | Aromatic C-H stretch | [2] |

| 2242 | strong | C≡N (nitrile) stretch | [2] |

| 1610, 1587 | - | Aromatic C=C stretch | [3] |

| 1534 | strong | Asymmetric N=O (nitro) stretch | [1][2] |

| 1349 | strong | Symmetric N=O (nitro) stretch | [2] |

| 853 | strong | C-N stretch | [2] |

Sample Preparation: KBr pellet.[3]

Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopy Data

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of dry this compound powder and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution by gentle vortexing.

-

Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the NMR spectrometer (e.g., a 300 MHz or higher field instrument).

-

Data Acquisition for ¹H NMR:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse program. Typically, a 90° pulse angle is used.

-

Set the spectral width to cover the aromatic region (approx. 0-10 ppm).

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Acquisition for ¹³C NMR:

-

Switch the probe to the carbon frequency.

-

Use a standard pulse program with proton decoupling (e.g., broadband decoupling) to simplify the spectrum.

-

Set the spectral width to cover the expected range for aromatic and nitrile carbons (approx. 0-160 ppm).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H) as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrument Setup: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound. Analyze the positions and intensities of the absorption bands to identify characteristic functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 x 10⁻³ M) in a UV-grade solvent such as methanol or acetonitrile.

-

From the stock solution, prepare a dilute solution (e.g., 1 x 10⁻⁵ M) suitable for absorbance measurement (typically, absorbance values should be between 0.1 and 1.0).

-

-

Instrument Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.

-

Use a pair of matched quartz cuvettes (1 cm path length).

-

-

Data Acquisition:

-

Fill one cuvette with the pure solvent to be used as a reference (blank).

-

Fill the second cuvette with the prepared sample solution.

-

Place the cuvettes in the respective holders in the spectrophotometer.

-

Record a baseline spectrum with the blank cuvette.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Processing: The software will automatically subtract the baseline. Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

References

The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Nitrophthalonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Nitrophthalonitrile, a seemingly niche organic compound, holds a significant position as a versatile precursor in the synthesis of a wide array of functional materials. Its unique molecular architecture, featuring a nitro group and two adjacent cyano groups on a benzene ring, makes it a valuable building block for phthalocyanines, high-performance polymers, and various pharmaceutical intermediates. This technical guide provides an in-depth exploration of the discovery and historical evolution of this compound synthesis, offering detailed experimental protocols for key methodologies and a comparative analysis of quantitative data.

Historical Perspective: A Legacy of Nitrile Synthesis

The direct discovery of this compound is not attributed to a single breakthrough moment but rather evolved from established methods in nitrile and aromatic chemistry. The journey begins with the synthesis of its parent compound, phthalonitrile.

The first intentional synthesis of phthalonitrile was achieved through the dehydration of phthalamide.[1] This foundational reaction paved the way for the preparation of substituted phthalonitriles. A historically significant method for the synthesis of aryl nitriles is the Rosenmund-von Braun reaction , first described by Karl Wilhelm Rosenmund and Julius von Braun in the early 20th century.[2][3] This reaction involves the cyanation of an aryl halide using copper(I) cyanide, often at elevated temperatures.[2][4]

The synthesis of this compound itself likely emerged as a logical extension of these established principles, combining the chemistry of nitration with nitrile synthesis. Early approaches to analogous compounds often involved multi-step sequences, a theme that is also prevalent in the synthesis of this compound.

Core Synthetic Strategies

Several distinct synthetic routes to this compound have been developed and refined over the years. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. The three primary strategies are:

-

Multi-step Synthesis from Phthalic Anhydride: A common and well-documented pathway that proceeds through key intermediates such as phthalimide and 4-nitrophthalimide.

-

Direct Nitration of Phthalonitrile: A more direct approach, but one that requires careful control of reaction conditions to achieve the desired regioselectivity and avoid side reactions.

-

Dehydration of 4-Nitrophthalamide: A reliable method that utilizes a readily prepared diamide precursor.

The logical workflow for the multi-step synthesis from phthalic anhydride is depicted below:

References

4-Nitrophthalonitrile: A Versatile C-N Building Block for Advanced Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 7, 2025

Abstract

4-Nitrophthalonitrile is a highly versatile and reactive trifunctional aromatic compound, serving as a critical building block in a myriad of organic syntheses. Its unique electronic properties, characterized by an electron-deficient aromatic ring activated by a strongly electron-withdrawing nitro group and two adjacent nitrile functionalities, render it a valuable precursor for a diverse range of complex molecules. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of this compound, with a focus on its utility in the synthesis of phthalocyanines, high-performance polymers, and other heterocyclic systems. Detailed experimental protocols for key transformations, quantitative data, and mechanistic insights are presented to facilitate its effective utilization in research and development.

Introduction

This compound, with the chemical formula C₈H₃N₃O₂, is a pale yellow crystalline solid that has garnered significant attention in the field of organic synthesis.[1][2] The presence of a nitro group at the 4-position of the phthalonitrile scaffold dramatically influences its reactivity, making the aromatic ring susceptible to nucleophilic aromatic substitution (SₙAr).[3] Concurrently, the two nitrile groups offer a gateway to a variety of chemical transformations, including cyclotetramerization, hydrolysis, reduction, and cycloaddition reactions. This dual reactivity makes this compound an invaluable intermediate for the construction of macrocycles, polymers, and functional dyes.[3][4] This guide aims to provide a detailed exploration of the synthetic potential of this compound, equipping researchers with the necessary information for its application in materials science, medicinal chemistry, and beyond.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling and use in synthesis.

| Property | Value | References |

| Molecular Formula | C₈H₃N₃O₂ | [1] |

| Molecular Weight | 173.13 g/mol | [1] |

| Appearance | Light yellow to pale yellow crystalline powder | [1] |

| Melting Point | 140-144 °C | [1][5] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like acetone and DMF. | [1][6] |

| Density | 1.36 g/cm³ | [1] |

Spectroscopic Data:

| Technique | Data | References |

| ¹H NMR (DMSO-d₆) | δ 9.04 (d, J=2.1 Hz, 1H), 8.68 (dd, J=8.7, 2.1 Hz, 1H), 8.44 (d, J=8.7 Hz, 1H) | [7] |

| ¹³C NMR (DMSO-d₆) | δ 149.7, 135.3, 128.8, 128.5, 120.2, 116.6, 114.9, 114.5 | [7] |

| FT-IR (KBr, cm⁻¹) | 3090 (C-H aromatic), 2245 (C≡N), 1534 (asymmetric N-O), 1351 (symmetric N-O), 852 (C-N) | [7] |

Reactivity and Key Transformations

The synthetic utility of this compound stems from two primary reactive sites: the aromatic ring activated by the nitro group and the vicinal nitrile groups.

Nucleophilic Aromatic Substitution (SₙAr) of the Nitro Group

The electron-withdrawing nature of the nitro and cyano groups makes the carbon atom at the 4-position highly electrophilic and susceptible to attack by nucleophiles. This SₙAr reaction is a cornerstone of this compound chemistry, allowing for the facile introduction of a wide array of functional groups.

Common Nucleophiles and Resulting Products:

| Nucleophile | Reagents and Conditions | Product | Yield (%) | References |

| Phenols (Ar-OH) | K₂CO₃, DMF, rt to 80 °C | 4-Aryloxyphthalonitriles | 85-95 | [6] |

| Amines (R-NH₂) | K₂CO₃, DMF, rt | 4-Aminophthalonitriles | ~90 | [8] |

| Thiols (R-SH) | K₂CO₃, DMF, rt | 4-(Alkyl/Aryl)thiophthalonitriles | High | [8] |

Reactions of the Nitrile Groups

The adjacent nitrile groups are precursors to various functionalities and can participate in cyclization reactions.

The most prominent application of this compound derivatives is their conversion into phthalocyanines (Pcs). This is typically achieved by the metal-templated cyclotetramerization of four phthalonitrile units. The resulting Pcs are highly colored, thermally stable macrocycles with applications as pigments, catalysts, and photosensitizers.[4][9]

The nitrile groups can be hydrolyzed under acidic or basic conditions to initially form 4-nitrophthalamide and subsequently 4-nitrophthalic acid.[10] These carboxylic acid derivatives are also valuable synthetic intermediates.

The nitrile groups can be reduced to primary amines using various reducing agents, such as catalytic hydrogenation or metal hydrides. This transformation provides access to bifunctional diamines that can be used in polymer synthesis.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group, yielding 4-aminophthalonitrile. This is a key intermediate for the synthesis of unsymmetrically substituted phthalocyanines and other functional materials.

| Reducing Agent | Conditions | Product | Yield (%) | References |

| Iron powder / HCl | Methanol, reflux | 4-Aminophthalonitrile | 82 | [11] |

| NaBH₄ / SbF₃ | Wet CH₃CN, rt | 4-Aminophthalonitrile | High | [12] |

| Catalytic Hydrogenation | Pd/C, H₂ | 4-Aminophthalonitrile | High | [13] |

Applications in Organic Synthesis

Synthesis of Phthalocyanines

This compound is a cornerstone in the synthesis of functionalized phthalocyanines. The SₙAr reaction allows for the introduction of various substituents onto the phthalonitrile precursor, which in turn dictates the properties of the final phthalocyanine. These macrocycles are of immense interest in materials science for applications such as organic photovoltaics, chemical sensors, and as photosensitizers in photodynamic therapy (PDT).[6][14]

High-Performance Polymers

Phthalonitrile-based resins are a class of high-performance thermosetting polymers known for their exceptional thermal and oxidative stability.[3] Monomers for these resins are often synthesized via the nucleophilic substitution of the nitro group of this compound with bisphenols. The resulting bis(phthalonitrile) monomers can be thermally cured to form a highly cross-linked network.

Heterocyclic Synthesis

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of various other heterocyclic compounds, although this is a less explored area compared to phthalocyanine and polymer synthesis. The nitrile groups can potentially participate in cycloaddition reactions, such as [4+2] Diels-Alder or 1,3-dipolar cycloadditions, to form complex ring systems.[2][15]

Experimental Protocols

Synthesis of 4-(4-tert-butylphenoxy)phthalonitrile

This protocol describes a typical SₙAr reaction of this compound with a phenol.

Materials:

-

This compound

-

4-tert-Butylphenol

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., argon), add 4-tert-butylphenol (1.1 equivalents) and anhydrous DMF.

-

Stir the mixture until the phenol is completely dissolved.

-

Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction mixture at 80 °C for 5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to afford the product.

-

The crude product can be further purified by recrystallization from ethanol.

Synthesis of 4-Aminophthalonitrile

This protocol details the reduction of the nitro group of this compound.

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Water

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 equivalent) in a mixture of methanol and concentrated HCl.[11]

-

Heat the mixture to reflux with stirring.

-

Add iron powder (2.7 equivalents) portion-wise over 1 hour.[11] The color of the solution will change from yellow to brown.

-

Continue to stir the reaction mixture at reflux for an additional hour after the final addition of iron powder.

-

Cool the reaction to room temperature and precipitate the product by adding water.[11]

-

Filter the precipitate and wash extensively with water to remove any remaining salts.

-

Dry the solid under vacuum to yield 4-aminophthalonitrile.[11] The reported yield for this procedure is approximately 81.59%.[11]

General Procedure for the Hydrolysis of 4-Nitrophthalimide to 4-Nitrophthalic Acid

This procedure describes the hydrolysis of 4-nitrophthalimide, which can be obtained from this compound.

Materials:

-

4-Nitrophthalimide

-

Sodium hydroxide (NaOH)

-

Concentrated Nitric Acid (HNO₃)

-

Ether (alcohol-free)

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of sodium hydroxide (1.6 equivalents) in water, add 4-nitrophthalimide (1.0 equivalent).[10]

-

Heat the mixture to boiling and boil gently for 10 minutes.[10]

-

Cool the solution and make it just acidic to litmus with concentrated nitric acid, then add an additional amount of nitric acid.[10]

-

Boil the solution for another 3 minutes, then cool to below room temperature.[10]

-

Extract the aqueous solution with two portions of alcohol-free ether.[10]

-

Dry the combined ether extracts over anhydrous sodium sulfate.

-

Distill the ether until a solid begins to separate.[10]

-

Pour the concentrated solution into a dish and allow the remaining solvent to evaporate to obtain crystals of 4-nitrophthalic acid.[10] The reported yield is 96–99%.[10]

Conclusion

This compound is a readily accessible and highly valuable building block in organic synthesis. Its activated aromatic system and reactive nitrile groups provide a platform for the synthesis of a wide range of functional molecules. The nucleophilic aromatic substitution of its nitro group is a particularly powerful tool for introducing diverse functionalities. Its primary application in the synthesis of phthalocyanines and high-performance polymers highlights its importance in materials science. This guide has provided an in-depth overview of the properties, reactivity, and synthetic applications of this compound, along with detailed experimental protocols for key transformations. It is anticipated that the information presented herein will serve as a valuable resource for researchers and professionals, stimulating further innovation and application of this versatile C-N building block.

References

- 1. [PDF] Synthesis and Characterization of Metal Phthalocyanine Complex Using Substituted this compound Ligand | Semantic Scholar [semanticscholar.org]

- 2. Diels–Alder reaction - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. 4-(4-Aminophenoxy)phthalonitrile | 189691-53-0 | Benchchem [benchchem.com]

- 9. expresspolymlett.com [expresspolymlett.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. almacgroup.com [almacgroup.com]

- 14. Phthalocyanines prepared from 4,5-dihexylthiophthalonitrile, a popular building block - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

A Theoretical and Experimental Investigation into the Electronic Structure of 4-Nitrophthalonitrile

For Immediate Release

This technical guide provides a detailed analysis of the electronic and structural properties of 4-Nitrophthalonitrile (4-NPN), a key intermediate in the synthesis of functional dyes and pigments, particularly phthalocyanines. This document is intended for researchers, scientists, and professionals in the fields of materials science, computational chemistry, and drug development.

While comprehensive theoretical studies on the electronic structure of this compound are not extensively available in peer-reviewed literature, this guide consolidates the available experimental data on its molecular geometry and provides a comparative theoretical analysis based on its isomer, 3-Nitrophthalonitrile. This approach offers valuable insights into the influence of the nitro group's position on the molecule's electronic properties.

Molecular Structure and Geometry

The precise molecular structure of this compound has been determined through single-crystal X-ray diffraction.[1][2] The key feature of its structure is the slight twist of the nitro group relative to the plane of the benzene ring.[1][2] This deviation from planarity has implications for the molecule's crystal packing and intermolecular interactions.

Experimental Crystallographic Data

The crystallographic data for this compound provides accurate measurements of bond lengths and angles, which are fundamental to understanding its electronic structure and reactivity.

| Parameter | Value (Å/°) |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 12.8642 (3) |

| b (Å) | 9.2013 (2) |

| c (Å) | 13.2578 (3) |

| V (ų) | 1569.29 (6) |

| Z | 8 |

| T (K) | 100 |

| **O-N-C-C Torsion Angle (°) ** | 9.80 (13) |

Theoretical Studies on the Electronic Structure of Nitrophthalonitrile Isomers

Due to the limited availability of specific theoretical studies on this compound, we present data from a computational analysis of its isomer, 3-Nitrophthalonitrile.[3] These calculations, performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311G(d,p) basis set, provide valuable insights into the electronic properties of this class of molecules.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's reactivity, electronic transitions, and stability.[4][5] The HOMO-LUMO energy gap is a key indicator of chemical reactivity and the energy required for electronic excitation.[4][5]

Calculated Electronic Properties of 3-Nitrophthalonitrile

The following table summarizes the calculated electronic properties of 3-Nitrophthalonitrile, which can be used as a reasonable approximation for understanding the electronic behavior of this compound.

| Parameter | Value (eV) |

| EHOMO | -8.37 |

| ELUMO | -3.68 |

| Ionization Potential (I) | 8.37 |

| Electron Affinity (A) | 3.68 |

| Chemical Potential (μ) | -6.02 |

| Hardness (η) | 2.34 |

| Softness (S) | 0.21 |

| Electrophilicity Index (ω) | 7.74 |

The strongly electron-withdrawing nature of the nitro and cyano groups results in a low-lying LUMO, indicating a high electron affinity and susceptibility to nucleophilic attack. This reactivity is a cornerstone of its utility in synthesizing more complex molecules like phthalocyanines.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is a well-established process, often starting from 4-nitrophthalamide. The following section details a common experimental protocol.

Synthesis of this compound from 4-Nitrophthalamide

Materials:

-

4-Nitrophthalamide

-

Thionyl chloride (SOCl₂)

-

Dry N,N-Dimethylformamide (DMF)

-

Ice-water

Protocol:

-

Cool dry DMF in a flask to a temperature between 258 K and 263 K using a salt-ice bath.

-

Add 4-nitrophthalamide to the cooled DMF.

-

Add thionyl chloride dropwise to the stirring mixture over a period of 5 minutes.

-

Maintain the reaction mixture at this temperature for 4 hours, during which the solution will become homogeneous and yellow.

-

Pour the reaction solution onto an excess of ice-water with vigorous stirring to precipitate the product.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold water.

-

Dry the product to obtain this compound.

-

Crystals suitable for X-ray diffraction can be grown by slow evaporation from a methanol solution.[1]

Single-Crystal X-ray Diffraction Protocol

Instrumentation:

-

Agilent SuperNova Dual diffractometer with an Atlas detector.[1]

Protocol:

-

Mount a suitable crystal of this compound.

-

Maintain the crystal at a temperature of 100 K during data collection.

-

Use Cu Kα radiation for diffraction.

-

Collect a sufficient number of reflections.

-

Perform a multi-scan absorption correction.

-

Solve the structure using direct methods (e.g., SHELXS97).[1]

-

Refine the structure using full-matrix least-squares on F² (e.g., SHELXL97).[1]

Role in Phthalocyanine Synthesis

This compound is a critical precursor for the synthesis of tetra-substituted phthalocyanines. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution, allowing for the introduction of various functional groups. This is followed by a cyclotetramerization reaction to form the phthalocyanine macrocycle.

Conclusion

This technical guide has synthesized the available experimental and comparative theoretical data on this compound. The crystallographic data confirms a non-planar structure, while theoretical calculations on its isomer suggest a high electron affinity, which is consistent with its observed reactivity. The detailed synthetic protocols provide a practical basis for its preparation and utilization in the synthesis of advanced materials such as phthalocyanines. Further dedicated theoretical studies on this compound would be beneficial to provide a more direct and in-depth understanding of its electronic structure and to facilitate the computational design of novel functional materials derived from it.

References

Methodological & Application

Synthesis of Tetranitrophthalocyanines from 4-Nitrophthalonitrile: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and experimental protocols for the synthesis of metallated and metal-free tetranitrophthalocyanines using 4-nitrophthalonitrile as a primary precursor. These compounds are of significant interest in various biomedical applications, particularly as photosensitizers in photodynamic therapy (PDT).

Introduction

Phthalocyanines are robust macrocyclic compounds with extensive applications in materials science and medicine due to their unique electronic and photophysical properties. The introduction of nitro groups onto the phthalocyanine periphery, by using precursors such as this compound, can significantly modulate these properties. The electron-withdrawing nature of the nitro groups can influence the molecule's redox potential, solubility, and electronic absorption spectrum. Furthermore, the nitro substituents serve as versatile chemical handles for post-synthesis modifications, allowing for the attachment of targeting moieties or solubility-enhancing groups, which is of particular interest in the field of drug development. The primary application of these compounds is in photodynamic therapy, a non-invasive treatment modality for cancer and other diseases.

Synthesis of Tetranitrophthalocyanines

The synthesis of tetranitrophthalocyanines typically involves the cyclotetramerization of this compound in the presence of a metal salt or in a metal-free environment. The reaction conditions can be varied to optimize the yield and purity of the desired product.

Comparative Synthesis Protocols

The following table summarizes various reaction conditions for the synthesis of zinc, cobalt, and metal-free tetranitrophthalocyanines.

| Central Metal | Precursor | Solvent | Reagents/Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Zinc (Zn) | This compound | 1-Pentanol | Zinc Chloride, DBU | 150 | 15 | 72 | [1] |

| Cobalt (Co) | 4-Nitrophthalic Anhydride | Nitrobenzene | Cobalt Salt, Urea, Ammonium Molybdate | 185 | 4 | High | [2] |

| Metal-Free (H₂) | Zinc Tetranitrophthalocyanine | Pyridine | Pyridine-HCl | 110 | 17 | 81 | [2] |

Note: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is a non-nucleophilic base often used to facilitate the cyclotetramerization reaction.

General Synthesis Workflow

The synthesis of metallated tetranitrophthalocyanines from this compound follows a general workflow, as illustrated in the diagram below.

Caption: General workflow for the synthesis of metallated tetranitrophthalocyanines.

Experimental Protocols

Protocol 1: Synthesis of Zinc (II) Tetranitrophthalocyanine

This protocol details the synthesis of zinc (II) tetranitrophthalocyanine from this compound.

Materials:

-

This compound

-

Zinc Chloride (ZnCl₂)

-

1-Pentanol

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Methanol

-

Nitrogen gas supply

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound and 1-pentanol.

-

Purge the flask with nitrogen gas for 15-20 minutes to create an inert atmosphere.

-

Heat the mixture to the desired reaction temperature (e.g., 150 °C) with stirring.

-

Once the temperature is stable, add zinc chloride to the reaction mixture.

-

Slowly add DBU to the reaction mixture.

-

Maintain the reaction at the set temperature under a nitrogen atmosphere for the specified duration (e.g., 15 hours).

-

After the reaction is complete, cool the mixture to room temperature.

-

Add methanol to the cooled mixture to precipitate the crude product.

-

Collect the precipitate by filtration and wash it sequentially with hot water, ethanol, and acetone to remove impurities.

-

Dry the purified product under vacuum to obtain the final zinc (II) tetranitrophthalocyanine.

Characterization Data

The synthesized tetranitrophthalocyanines can be characterized using various spectroscopic techniques.

Spectroscopic Data for Zinc (II) Tetranitrophthalocyanine

| Technique | Key Features | Reference |

| ATR-IR (cm⁻¹) | 1518 & 1338 (NO₂ stretching), 3420 (Aromatic C-H), 1602 (C=N), 1090 (C=C), 725 (C-N-C) | [1][3] |

| ¹H NMR (ppm in DMSO-d₆) | Aromatic protons typically appear in the range of 7.0-9.0 ppm. Specific shifts can be influenced by aggregation state. | [4] |

| UV-Vis (in DMF) | Q-band: ~680-700 nm, Soret (B) band: ~350-400 nm | [5] |

Applications in Drug Development

The primary application of nitro-substituted phthalocyanines in drug development is as photosensitizers in Photodynamic Therapy (PDT) .

Mechanism of Photodynamic Therapy

PDT is a two-step therapeutic modality that involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. The activated photosensitizer transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which are cytotoxic and can induce cell death in the targeted tissue. The general mechanism is depicted below.

Caption: The mechanism of action of phthalocyanines in Photodynamic Therapy.

The presence of nitro groups on the phthalocyanine macrocycle can enhance the efficiency of intersystem crossing to the triplet state, which is crucial for efficient singlet oxygen generation.[6]

Targeted Drug Delivery

A significant challenge in cancer therapy is the selective delivery of therapeutic agents to tumor cells while minimizing damage to healthy tissues. Phthalocyanines, including their nitro-substituted derivatives, can be incorporated into various drug delivery systems to improve their tumor-targeting capabilities.[7][8] These systems can exploit the enhanced permeability and retention (EPR) effect observed in many solid tumors.[7] Furthermore, the nitro groups can be chemically reduced to amino groups, which can then be conjugated to targeting ligands such as antibodies, peptides, or folic acid, to actively target receptors that are overexpressed on cancer cells.[9] This approach enhances the specificity and efficacy of the photodynamic treatment.

References

- 1. scispace.com [scispace.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 6. Photodynamic Therapy with the Phthalocyanine Photosensitizer Pc 4: The Case Experience with Preclinical Mechanistic and Early Clinical-Translational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel pH-sensitive zinc phthalocyanine assembled with albumin for tumor targeting and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug Delivery Systems for Phthalocyanines for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Applications of Phthalocyanines and Naphthalocyanines for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Nitrophthalonitrile in the Production of Fluorescent Dyes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-nitrophthalonitrile as a versatile precursor for the synthesis of various fluorescent dyes. The protocols detailed below are based on established methodologies for creating fluorescent phthalocyanines and novel dyes exhibiting aggregation-induced emission enhancement (AIEE).

Introduction

This compound is a key aromatic intermediate characterized by a benzene ring substituted with two adjacent nitrile groups and a nitro group. The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for nucleophilic aromatic substitution, making the nitro group a good leaving group. This reactivity is harnessed to introduce a wide array of functionalities, thereby enabling the synthesis of diverse fluorescent molecules with tunable photophysical properties. Applications of these dyes are found in bioimaging, sensing, and as photosensitizers in photodynamic therapy.

Application 1: Synthesis of Fluorescent Zinc Phthalocyanines

Zinc phthalocyanines are a class of robust fluorophores with strong absorption in the red region of the visible spectrum and notable fluorescence. They are synthesized through the cyclotetramerization of substituted phthalonitriles. The following protocol describes a general two-step process starting from this compound.

Experimental Protocol: Synthesis of a Tetra-substituted Zinc Phthalocyanine

This protocol is a generalized procedure based on the synthesis of various substituted zinc phthalocyanines.

Step 1: Synthesis of Substituted Phthalonitrile via Nucleophilic Aromatic Substitution

This step involves the reaction of this compound with a phenolic or alcoholic compound to displace the nitro group.

-

Materials:

-

This compound

-

A phenol or alcohol (e.g., 4-methylbenzyl alcohol, 2-(3,4-dimethoxyphenyl)ethanol)

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry N,N-dimethylformamide (DMF)

-

Deionized water

-

Standard laboratory glassware

-

Magnetic stirrer with heating

-

Nitrogen or Argon inert atmosphere setup

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound and an equimolar amount of the desired phenol or alcohol in dry DMF under an inert atmosphere.

-

Add an excess (approximately 3 equivalents) of anhydrous potassium carbonate to the solution.

-

Heat the reaction mixture to 85-90 °C and stir for 7-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a beaker containing cold deionized water to precipitate the product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Step 2: Synthesis of Zinc Phthalocyanine via Cyclotetramerization

This step involves the template cyclization of the substituted phthalonitrile in the presence of a zinc salt.

-

Materials:

-

Substituted phthalonitrile from Step 1

-

Zinc acetate (Zn(OAc)₂)

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Dry N,N-dimethylformamide (DMF) or other high-boiling solvent like n-pentanol

-

Methanol

-

Standard laboratory glassware for high-temperature reactions

-

Reflux condenser

-

Inert atmosphere setup

-

-

Procedure:

-

In a Schlenk flask, combine the substituted phthalonitrile (4 equivalents) and zinc acetate (1 equivalent) in dry DMF.

-

Add a catalytic amount of DBU to the mixture.

-

Heat the reaction mixture to reflux (around 150 °C for DMF) under an inert atmosphere and maintain for 18-24 hours.

-

Cool the reaction mixture to room temperature.

-

Precipitate the crude zinc phthalocyanine by adding methanol.

-

Collect the solid by vacuum filtration and wash with methanol to remove unreacted starting materials and byproducts.

-

Further purification can be achieved by column chromatography on silica gel.

-

Photophysical Data of Representative Zinc Phthalocyanines

The photophysical properties of zinc phthalocyanines are highly dependent on the peripheral substituents and the solvent. Below is a summary of representative data.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Reference |

| 2(3),9(10),16(17),23(24)-Tetrakis-(4'-methyl-benzyloxy)phthalocyanine zinc(II) | DMSO | 678 | 685 | Not Reported | [1] |

| Tetra-(3,4-dimethoxyphenethoxyphenoxy) phthalocyaninato zinc(II) | THF | 681 | 688 | Not Reported | [2] |

| {Tetrakis-[1-(4-Bromophenyl)ethoxy]phthalocyaninato}zinc(II) | Not Specified | Not Reported | Not Reported | Not Reported | [3] |